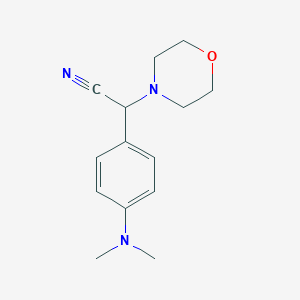

Morpholino(4-dimethylaminophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholino(4-dimethylaminophenyl)acetonitrile is a versatile chemical compound widely used in scientific research. It is known for its high stability and unique structural properties, which make it suitable for various applications such as drug synthesis, organic catalysis, and molecular recognition studies.

Vorbereitungsmethoden

The synthesis of Morpholino(4-dimethylaminophenyl)acetonitrile typically involves the reaction of 4-dimethylaminobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Morpholino(4-dimethylaminophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rate and yield.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Morpholino(4-dimethylaminophenyl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

Biology: The compound is employed in gene knockdown studies and as a tool for modifying gene expression in developmental biology.

Medicine: It is used in the development of therapeutic agents, particularly in the design of drugs targeting specific molecular pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Morpholino(4-dimethylaminophenyl)acetonitrile involves its interaction with specific molecular targets. In gene knockdown studies, it works by binding to target mRNA sequences, thereby blocking their translation and preventing the expression of specific genes. This steric blocking mechanism is highly specific and stable, making it an effective tool for gene regulation .

Vergleich Mit ähnlichen Verbindungen

Morpholino(4-dimethylaminophenyl)acetonitrile is unique due to its high stability and specificity in gene knockdown applications. Similar compounds include:

Phosphorodiamidate morpholinos (PMOs): These compounds also use a morpholine backbone but differ in their linkage chemistry.

Antisense oligonucleotides: These are used for similar purposes but may have different structural properties and stability profiles.

Small interfering RNAs (siRNAs): These are another class of gene knockdown tools but are generally less stable compared to morpholino-based compounds.

This compound stands out due to its unique combination of stability, specificity, and versatility, making it a valuable tool in various scientific research fields.

Biologische Aktivität

Morpholino(4-dimethylaminophenyl)acetonitrile, commonly referred to as Morpholino, is a synthetic compound that plays a significant role in molecular biology, particularly in gene expression modulation. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Overview of Morpholino

Morpholino compounds are designed to bind to specific RNA sequences, thereby inhibiting gene expression through various mechanisms. The particular structure of this compound enhances its stability and effectiveness in biological systems.

Target of Action

Morpholino targets RNA molecules by hybridizing to complementary sequences. This binding prevents the translation of mRNA into proteins by blocking ribosomal access or splicing sites.

Mode of Action

The primary mechanism involves steric blocking, where the Morpholino molecule physically obstructs the functional sites on RNA. This action leads to a reduction in the expression of targeted genes, facilitating studies on gene function and regulation.

Biochemical Pathways

By inhibiting specific genes, Morpholino can alter various biochemical pathways associated with cellular processes such as proliferation, differentiation, and apoptosis. The knockdown efficiency is influenced by factors such as the design of the Morpholino and the cellular environment.

Pharmacokinetics

Morpholino compounds exhibit favorable pharmacokinetic properties:

- Solubility : Highly soluble in biological fluids.

- Stability : Resistant to nucleases, which prolongs their activity in vivo.

- Non-toxicity : Generally considered non-toxic at effective concentrations.

These properties make Morpholino an attractive tool for both in vitro and in vivo studies.

Applications in Research

This compound is widely used in various fields:

- Gene Knockdown Studies : Employed to silence specific genes in model organisms to study their functions.

- Developmental Biology : Used to investigate gene roles during embryonic development.

- Therapeutic Development : Potential applications in designing drugs that target specific RNA sequences for diseases such as cancer and genetic disorders.

Comparative Analysis with Similar Compounds

| Compound Type | Stability | Specificity | Application |

|---|---|---|---|

| This compound | High | High | Gene knockdown, therapeutic agent |

| Phosphorodiamidate morpholinos (PMOs) | Moderate | Moderate | Gene silencing |

| Antisense oligonucleotides | Variable | Variable | Gene regulation |

| Small interfering RNAs (siRNAs) | Low | Low | Gene silencing |

Morpholino stands out due to its unique combination of high stability and specificity compared to other gene silencing technologies.

Case Studies

-

Gene Function Studies :

In a study examining the role of a specific oncogene in cancer progression, Morpholino was utilized to knock down gene expression in a cell line model. The results indicated a significant reduction in cell proliferation and increased apoptosis rates, highlighting the oncogene's role in tumorigenesis. -

Therapeutic Applications :

Research has demonstrated that Morpholino can effectively reduce the expression of mutant alleles associated with genetic disorders. In models of Duchenne muscular dystrophy (DMD), Morpholino treatment led to restored dystrophin expression, suggesting potential therapeutic avenues for DMD patients.

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICMDAXIOQFNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.